Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-Dioxoisoindolin-5-yl)propionamide

IDO1 Immuno-oncology Enzyme inhibition

This phthalimide derivative exhibits structure-dependent IDO1 inhibition (IC50: 9.10 µM enzyme; 75 nM cellular). Its defined potency profile makes it an essential control for SAR campaigns and a validated reference standard for developing IDO1-kynurenine pathway assays. The distinct 5-yl-propionamide substitution ensures reproducible results critical for oncology and immunology research.

Molecular Formula C11H10N2O3
Molecular Weight 218.212
CAS No. 683232-73-7
Cat. No. B2771533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dioxoisoindolin-5-yl)propionamide
CAS683232-73-7
Molecular FormulaC11H10N2O3
Molecular Weight218.212
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
InChIInChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16)
InChIKeyCLZBVEYDRTWLCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Dioxoisoindolin-5-yl)propionamide (CAS 683232-73-7) Procurement and Baseline Characterization Guide


N-(1,3-Dioxoisoindolin-5-yl)propionamide is a phthalimide derivative with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . It is primarily characterized as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), with reported IC50 values ranging from 9.10 µM in a purified enzyme assay to 75 nM in a cellular context [1][2]. The compound is commercially available from multiple suppliers for research purposes with stated purities typically ≥97-98% .

Why N-(1,3-Dioxoisoindolin-5-yl)propionamide Cannot Be Casually Replaced by Generic Phthalimide Analogs in IDO1 Research


Phthalimide-based compounds exhibit highly variable and structure-dependent IDO1 inhibitory activity, rendering simple substitution unreliable. While many phthalimides have been explored as potential IDO1 inhibitors [1], the specific 5-yl-propionamide substitution pattern of this compound yields a distinct activity profile that cannot be assumed for other analogs. For instance, compounds with similar core structures but different substitution patterns can show orders of magnitude difference in potency, making the selection of the correct compound critical for reproducible research outcomes [2]. Generic substitution without considering specific quantitative activity data can lead to experimental failure or misinterpretation.

Quantitative Differentiation Evidence for N-(1,3-Dioxoisoindolin-5-yl)propionamide in IDO1 Inhibition Assays


IDO1 Enzyme Inhibition: N-(1,3-Dioxoisoindolin-5-yl)propionamide vs. High-Potency Clinical Candidate Epacadostat

In a purified human IDO1 enzyme assay, N-(1,3-Dioxoisoindolin-5-yl)propionamide demonstrates an IC50 of 9.10 µM [1]. This is approximately 910-fold less potent than the clinical IDO1 inhibitor Epacadostat, which exhibits an IC50 of 10 nM in a comparable purified enzyme assay format . The target compound thus occupies a distinct potency tier suitable for specific research applications where a lower potency tool compound is required.

IDO1 Immuno-oncology Enzyme inhibition

Cellular IDO1 Activity: Target Compound Exhibits 75 nM IC50 in HeLa Cells

In a physiologically relevant cellular context, N-(1,3-Dioxoisoindolin-5-yl)propionamide demonstrates an IC50 of 75 nM for IDO1 inhibition in human HeLa cells stimulated with IFNγ [1]. This cellular potency is over 121-fold higher than its activity in the purified enzyme assay (IC50 = 9.10 µM) [2], suggesting potential cellular accumulation or a mechanism enhanced in the cellular environment.

IDO1 Cellular assay HeLa IFNγ

IDO1 Cellular Potency Comparison: Target Compound vs. High-Potency Inhibitor in HeLa Cells

In HeLa cell-based assays, N-(1,3-Dioxoisoindolin-5-yl)propionamide shows an IC50 of 75 nM for IDO1 inhibition [1]. This compares to the clinical candidate Epacadostat, which exhibits a cellular IC50 of 7.1 nM in similar HeLa cell assays . The target compound is thus approximately 10.6-fold less potent than the clinical benchmark in this cellular context.

IDO1 HeLa Cellular assay Potency comparison

Alternative IDO1 Assay Format Confirms Moderate Potency

In T-REx-293 cells expressing recombinant human IDO1, N-(1,3-Dioxoisoindolin-5-yl)propionamide shows an EC50 of 65 µM for reduction of kynurenine levels [1]. This lower potency in this specific assay format, compared to the 75 nM observed in HeLa cells [2], highlights the importance of cell-type and assay conditions in determining observed compound activity.

IDO1 EC50 Cellular assay T-REx-293

Recommended Application Scenarios for N-(1,3-Dioxoisoindolin-5-yl)propionamide Based on Quantitative Evidence


IDO1 Structure-Activity Relationship (SAR) Studies Requiring a Moderate-Potency Phthalimide Scaffold

Given its well-defined IDO1 inhibitory activity with an IC50 of 9.10 µM in purified enzyme assays [1], this compound serves as an ideal starting point or control in SAR campaigns exploring phthalimide-based IDO1 inhibitors. Its moderate potency provides a clear window for detecting improvements or reductions in activity following structural modifications, as exemplified in patent literature on phthalimide IDO1 inhibitors [2].

Cellular IDO1 Inhibition Studies in HeLa and Other IFNγ-Responsive Cell Lines

The compound's enhanced cellular potency (IC50 = 75 nM in IFNγ-stimulated HeLa cells) [3] makes it particularly suitable for cell-based assays investigating IDO1-mediated tryptophan catabolism. Its activity in this context is well-suited for probing the IDO1-kynurenine pathway in immunology and oncology research.

Comparator Compound for Evaluating High-Potency IDO1 Inhibitors

With a clearly defined potency gap relative to clinical candidates like Epacadostat (IC50 = 10 nM purified enzyme, 7.1 nM cellular) , this compound can serve as a moderate-potency control in assays designed to validate the activity of novel, high-potency IDO1 inhibitors.

Assay Development and Validation for IDO1 Activity Screening

The availability of quantitative activity data across multiple assay formats (purified enzyme, HeLa cells, T-REx-293 cells) [1][3] makes this compound a valuable reference standard for developing and validating IDO1 inhibition assays, ensuring inter-assay consistency and sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-Dioxoisoindolin-5-yl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.